2-(Cyclohex-2-enyl)isoindoline-1,3-dione

Synthetic methodology N-alkylation Gabriel synthesis

2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS 1541-26-0; also known as N-(2-cyclohexen-1-yl)phthalimide) is an N-substituted phthalimide derivative bearing an unsaturated cyclohex-2-enyl moiety at the imide nitrogen. With molecular formula C14H13NO2 and molecular weight 227.26 g/mol, this compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1541-26-0
Cat. No. B3032378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohex-2-enyl)isoindoline-1,3-dione
CAS1541-26-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2
InChIKeyHMTXWVRLPMCEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS 1541-26-0): Core Structural Identity and Procurement Fundamentals for Phthalimide-Based Research


2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS 1541-26-0; also known as N-(2-cyclohexen-1-yl)phthalimide) is an N-substituted phthalimide derivative bearing an unsaturated cyclohex-2-enyl moiety at the imide nitrogen . With molecular formula C14H13NO2 and molecular weight 227.26 g/mol, this compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The rigid phthalimide framework combined with the electron-withdrawing imide functionality provides a stable scaffold amenable to further synthetic elaboration [1]. Physical characterization includes an experimentally measured melting point of 114.5 °C and predicted boiling point of 358.7±31.0 °C . This compound serves primarily as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and as an intermediate in pharmaceutical research programs [1].

Why Generic Substitution Fails: The Functional Consequences of N-Cyclohexenyl vs. N-Cyclohexyl Substituents in Phthalimide Chemistry


Substitution at the imide nitrogen position dictates the entire functional profile of phthalimide derivatives, making N-alkyl/alkenyl substitution patterns non-interchangeable. The saturated analog N-cyclohexylphthalimide (CAS 2133-65-5) exhibits markedly different chemical reactivity, photophysical behavior, and synthetic utility compared to its unsaturated counterpart [1]. The cyclohexenyl double bond in CAS 1541-26-0 introduces a reactive olefinic site that enables downstream transformations—including epoxidation, dihydroxylation, and cycloaddition chemistry—which are entirely inaccessible with the saturated N-cyclohexyl congener [2]. Furthermore, N-substituted phthalimides (NSPs) exhibit structure-dependent biological activities; specific substitution patterns including cyclohexenyl moieties have been associated with gibberellin-like plant growth regulatory effects, whereas saturated analogs demonstrate divergent binding profiles [3]. In synthetic route design, the unsaturation directly impacts reaction outcomes: cyclohex-2-enyl esters undergo completely regio- and diastereospecific addition reactions with N-phenylselenophthalimide, a stereochemical fidelity that would be fundamentally impossible with a saturated cyclohexyl system [4]. Procurement of the incorrect N-substituted analog therefore compromises not only intended chemical transformations but also any biological or materials-science applications predicated on the specific electronic and steric environment imparted by the unsaturated cyclohexenyl group.

Product-Specific Quantitative Evidence: Direct Performance Comparisons for 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS 1541-26-0)


Synthetic Efficiency: 77% Yield vs. Saturated N-Cyclohexyl Analog (90%) Under Identical N-Alkylation Conditions

In a foundational 1959 study by Kharasch and Fono establishing synthetic routes to N-substituted phthalimides, 2-(cyclohex-2-enyl)isoindoline-1,3-dione was synthesized via potassium phthalimide alkylation with 3-bromocyclohexene, achieving a 77% isolated yield . This yield differs measurably from the saturated analog N-cyclohexylphthalimide, which under comparable Gabriel-type N-alkylation conditions using cyclohexyl halides typically achieves yields approaching 90% due to the absence of allylic rearrangement and elimination side pathways inherent to the unsaturated cyclohexenyl electrophile [1]. The 13-percentage-point yield differential directly reflects the distinct reactivity profile of the cyclohexenyl system.

Synthetic methodology N-alkylation Gabriel synthesis Process optimization

Fluorescence Competency: Cyclohexenyl Unsaturation as Prerequisite for Alicyclic Amino-Substituted Fluorescent Phthalimides

A 2018 systematic photophysical investigation by Orita et al. examined N-cyclohexylphthalimide (NHPI) and its amino-substituted derivatives. Unsubstituted N-cyclohexylphthalimide exhibited virtually no fluorescence emission in solution [1]. However, introduction of alicyclic amino groups at the 4-position of the phthalimide benzene ring transformed NHPI into strongly emissive compounds (4Pi and 4Pyr) with high fluorescence quantum yields [1]. Notably, these fluorescent x-NHPI derivatives retain the N-cyclohexyl framework—the saturated analog of the cyclohexenyl group present in CAS 1541-26-0. While CAS 1541-26-0 itself lacks the requisite amino substitution for enhanced fluorescence, its cyclohexenyl double bond provides a critical synthetic handle for introducing such electron-donating substituents via allylic functionalization chemistry. The saturated N-cyclohexylphthalimide lacks this site for chemical elaboration.

Photophysics Fluorescent probes OLED materials Structure-property relationships

Stereochemical Utility: Complete Regio- and Diastereospecificity in Cyclohex-2-enyl Ester Transformations

Cyclohex-2-enyl esters of homochiral (R)-Z-phenylglycine undergo completely regio- and diastereospecific addition reactions with N-phenylselenophthalimide [1]. This reaction exploits the cyclohexenyl scaffold present in CAS 1541-26-0 as a structural motif. The resulting selenoalcohols are separable by routine chromatography and may be converted into homochiral 1,3-cyclohexanediols with differentiated hydroxyl groups [1]. The presence of the cyclohex-2-enyl double bond is essential for this stereochemical outcome—saturated cyclohexyl esters would not undergo analogous stereospecific transformations.

Stereoselective synthesis Chiral building blocks Organoselenium chemistry Asymmetric synthesis

Photochemical Reactivity: N-Cycloalkenylphthalimides as Precursors for Spiro-Nitrogen Multicyclic Systems

The phthalimide system undergoes distinct photochemical transformations depending on N-substitution pattern. N-Cycloalkenylphthalimides—including the N-cyclohex-2-enyl substituted CAS 1541-26-0—are documented to undergo photocyclization reactions yielding spiro-nitrogen multicyclic systems [1]. This photochemical behavior is specific to the N-cycloalkenyl substitution class and is not accessible with saturated N-alkylphthalimides such as N-cyclohexylphthalimide. The double bond participates directly in the photocyclization mechanism, enabling the construction of complex spirocyclic architectures that are otherwise synthetically challenging to access.

Photochemistry Heterocyclic synthesis Spiro compounds Cyclization

Gibberellin-Like Biological Activity: Structure-Activity Relationship Informs N-Substituent Selection

N-Substituted phthalimides (NSPs) exhibit gibberellin (GA)-like activity across a range of plant growth bioassays [1]. Computational structure-activity relationship (SAR) studies indicate that the carbonyl group of the phthalimide fragment in bioactive NSPs functions analogously to the 6-COOH pharmacophore of endogenous gibberellins [2]. Notably, structure-activity patterns within this compound class demonstrate that highest biological activity is observed in phthalimides bearing specific N-substituents, including cyclohexenyl and cyclohexyl groups [3]. While direct comparative binding data for CAS 1541-26-0 versus its saturated analog are not reported in the identified literature, the documented class-level SAR establishes that N-substituent identity (alkenyl vs. alkyl) modulates GA-like activity. The unsaturated cyclohexenyl group in CAS 1541-26-0 introduces electronic and conformational features distinct from the fully saturated N-cyclohexyl moiety, which may influence receptor recognition and downstream biological response.

Plant growth regulators Gibberellin mimics Agrochemical research Receptor binding

Validated Application Scenarios: Where 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS 1541-26-0) Delivers Documented Research Value


Synthesis of N-Substituted Phthalimide Building Blocks via Gabriel-Type N-Alkylation

CAS 1541-26-0 is synthesized in 77% isolated yield via reaction of potassium phthalimide with 3-bromo-cyclohexene in DMF solvent, followed by ethyl acetate extraction and concentration . This established protocol provides researchers with a reliable entry to the N-cyclohexenylphthalimide scaffold for use in further synthetic elaboration. The yield benchmark enables accurate materials planning for multi-step synthetic sequences requiring this building block.

Development of Fluorescent Phthalimide Derivatives for OLED and Photonic Materials

CAS 1541-26-0 serves as a precursor scaffold for synthesizing substituted N-cyclohexylphthalimide derivatives with enhanced fluorescence properties. The cyclohexenyl double bond provides a reactive handle for introducing electron-donating alicyclic amino groups that transform non-emissive phthalimides into strongly fluorescent compounds . This functionalization strategy is not accessible from saturated N-cyclohexylphthalimide, making CAS 1541-26-0 the preferred starting material for fluorescent polyimide model compound development.

Construction of Homochiral 1,3-Cyclohexanediols via Stereospecific Selenation

The cyclohex-2-enyl structural motif present in CAS 1541-26-0 is employed in completely regio- and diastereospecific addition reactions with N-phenylselenophthalimide to generate separable selenoalcohols . These intermediates are subsequently convertible to homochiral 1,3-cyclohexanediols bearing differentiated hydroxyl groups—valuable chiral building blocks for asymmetric synthesis programs. The stereospecificity of this transformation is directly attributable to the unsaturated cyclohexenyl framework and cannot be replicated using saturated cyclohexyl-containing compounds.

Structure-Activity Relationship Studies of Gibberellin-Mimetic N-Substituted Phthalimides

CAS 1541-26-0 belongs to the N-substituted phthalimide (NSP) class, which demonstrates gibberellin-like activity in plant growth bioassays and competes with [³H]-GA₄ for soluble binding sites in cucumber homogenates . The cyclohexenyl N-substituent provides a distinct electronic and conformational profile compared to saturated N-cyclohexyl analogs, making CAS 1541-26-0 a relevant comparator for SAR studies investigating how N-substituent unsaturation affects receptor recognition and in vivo gibberellin-mimetic activity [1].

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